REACTION_CXSMILES
|
I[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.Br[C:11]1[CH:16]=[CH:15][C:14]([C:17](=[O:19])[CH3:18])=[CH:13][C:12]=1[N+:20]([O-:22])=[O:21]>[Cu]>[C:17]([C:14]1[CH:15]=[CH:16][C:11]([C:2]2[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=2)=[C:12]([N+:20]([O-:22])=[O:21])[CH:13]=1)(=[O:19])[CH3:18]
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Name
|
|
Quantity
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174.5 g
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Type
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reactant
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Smiles
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IC1=CC=C(C=C1)OC
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Name
|
|
Quantity
|
162.5 g
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Type
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reactant
|
Smiles
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BrC1=C(C=C(C=C1)C(C)=O)[N+](=O)[O-]
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Name
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copper
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Quantity
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144 g
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Type
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catalyst
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Smiles
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[Cu]
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the temperature was then gradually raised during 4 hours to 110°C
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Type
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TEMPERATURE
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Details
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The stirred mixture was maintained at 110°C. for a further period of 3 days
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Duration
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3 d
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to room temperature
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Type
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EXTRACTION
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Details
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extracted with methylene dichloride
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Type
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FILTRATION
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Details
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The extract was filtered
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Type
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CUSTOM
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Details
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the filtrate evaporated under reduced pressure
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Type
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CUSTOM
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Details
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to remove methylene dichloride
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Type
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DISTILLATION
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Details
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The residue was distilled in vacuo
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Type
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CUSTOM
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Details
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to give the product, b.p. 200° - 210°C./0.6 mm
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Type
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TEMPERATURE
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Details
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on cooling
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Type
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CUSTOM
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Details
|
This product was recrystallized from methanol
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Name
|
|
Type
|
product
|
Smiles
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C(C)(=O)C1=CC(=C(C=C1)C1=CC=C(C=C1)OC)[N+](=O)[O-]
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Name
|
|
Type
|
product
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Smiles
|
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |